N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a carboxamide group at position 5 and a 2,4-dichlorophenyl substituent.
Properties
Molecular Formula |
C19H19Cl2N5O3 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-10-4-5-13(12(21)8-10)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
JLFKNISJMZXPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyridopyrimidine core, followed by the introduction of the piperidine ring and the dichlorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the carboxamide group under mild conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as high-performance liquid chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-dichlorophenyl group undergoes nucleophilic substitution, particularly at the para-chlorine position, due to its lower steric hindrance compared to the ortho-position. This reaction is critical for modifying the compound’s aromatic domain:
| Reaction Conditions | Reagents | Outcome | Key Findings |
|---|---|---|---|
| Polar aprotic solvent, 80°C | Ethylenediamine | Replacement of Cl with NH₂ group | Enhanced water solubility |
| DMF, K₂CO₃, 60°C | Sodium methoxide | Methoxy substitution at C4 | Improved metabolic stability |
This substitution pattern aligns with observations in structurally related pyridopyrimidine derivatives, where electron-withdrawing groups on aromatic rings facilitate nucleophilic displacement.
Oxidation of the Hydroxyl Group
The 4-hydroxy group on the pyridopyrimidine core can be oxidized to a ketone under controlled conditions, altering electronic properties and bioactivity:
| Oxidizing Agent | Temperature | Product | Application |
|---|---|---|---|
| KMnO₄ in acidic medium | 25–40°C | 4-oxo derivative | Increased enzyme affinity |
| CrO₃ in acetone | 50°C | Fully conjugated diketone system | Photostability studies |
Hydrolysis of the Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid derivatives:
| Hydrolysis Conditions | Reagents | Outcome | Biological Impact |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | – | Carboxylic acid formation | Altered receptor binding |
| NaOH (10%), 80°C, 4 hrs | – | Sodium carboxylate salt | Improved solubility |
Cyclization Reactions
The compound participates in intramolecular cyclization, forming fused heterocyclic systems. This is facilitated by the proximity of the piperidine nitrogen and carbonyl groups:
| Conditions | Catalyst | Product | Significance |
|---|---|---|---|
| PCl₅, dry DCM, 0°C → 25°C | – | Tetracyclic pyrido-pyrazine | Anticancer lead optimization |
| Ac₂O, 120°C, 12 hrs | – | Spirocyclic oxazolidinone | Enhanced kinase inhibition |
Amidation and Esterification
The hydroxyl and carboxamide groups enable esterification and amidation for prodrug development:
| Reaction Type | Reagents | Outcome | Pharmacological Effect |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetylated prodrug | Prolonged half-life |
| Amidation | EDCI, HOBt, DIPEA | Peptide-conjugated derivative | Targeted delivery |
Stability Under Environmental Conditions
The compound’s reactivity is influenced by pH and temperature:
| Condition | Observation | Implication |
|---|---|---|
| pH < 3 (acidic) | Rapid hydrolysis of carboxamide | Requires buffered formulations |
| pH 7–8 (neutral) | Stable for >24 hrs at 25°C | Suitable for aqueous storage |
| Temperature >100°C | Decomposition via ring-opening | Limits sterilization methods |
Biological Interactions via Reactivity
While not traditional "chemical reactions," the compound interacts with biological targets through covalent and non-covalent mechanisms:
Scientific Research Applications
N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyridopyrimidine with a piperidine ring, a dichlorophenyl group, and a pyridopyrimidine core. The hydroxyl and carboxamide functional groups give it potential in medicinal chemistry and pharmacology.
Antimicrobial Agent
this compound exhibits potential as an antimicrobial agent against bacterial and fungal strains. The dichlorophenyl and piperidine portions enhance interaction with biological targets, such as enzymes and receptors, which allows the compound to function by inhibiting specific cellular pathways or modulating receptor activity, leading to therapeutic effects.
Biological Interactions
Studies show that this compound interacts with biological targets that lead to the inhibition or activation of enzymatic activities or receptor functions. Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
(a) 4-Amino-N-(4-chlorophenyl)-5,6-dihydro-7-hydroxy-2-(1-piperidinyl)pyrido[2,3-d]pyrimidine-5-carboxamide
- Key Differences: The phenyl ring substitution (4-chloro vs. 2,4-dichloro) reduces steric bulk and electron-withdrawing effects. An amino group at position 4 replaces the hydroxyl group, altering hydrogen-bonding capacity.
- Implications: The 2,4-dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the monosubstituted analogue .
(b) Thiophene-Containing Pyrimidine Derivatives (e.g., Compound 1 in )
- Key Differences: Thiophene replaces the pyrido-pyrimidine core, introducing sulfur-mediated electronic effects. Methylamino-pyrimidine and thiophen-2-yl groups modify steric and electronic profiles.
- Implications :
(c) N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide
- Key Differences :
- A tetrahydropyrimidine ring replaces the pyrido-pyrimidine core, reducing aromaticity.
- Multiple halogen substitutions (Cl, F) enhance electrophilicity.
- Implications :
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Predicted using XGBoost models (R² = 0.928) .
Biological Activity
N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its structure suggests possible interactions with biological targets that may lead to therapeutic effects. This article reviews the biological activity of this compound based on existing research and case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a piperidine moiety linked to a tetrahydropyrido-pyrimidine core, which is known for its diverse biological activities. The presence of the 2,4-dichlorophenyl group and the hydroxyl group may enhance its solubility and bioactivity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance:
- In vitro studies : Compounds structurally related to N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo have shown significant inhibition of cancer cell proliferation in various cell lines. A study demonstrated that derivatives of tetrahydropyrido-pyrimidines inhibited tumor growth by inducing apoptosis in cancer cells .
- Mechanism of action : The proposed mechanism includes the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. This suggests that N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo could similarly modulate these pathways .
Antioxidant Activity
The antioxidant potential of similar compounds has been explored extensively:
- DPPH Assay : Preliminary tests using the DPPH free radical scavenging assay indicated that related compounds exhibit considerable antioxidant activity. For example, SC50 values were reported at levels comparable to ascorbic acid, indicating strong free radical scavenging capabilities .
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation into the effects of related compounds on breast cancer cell lines showed a dose-dependent decrease in cell viability. The study attributed this effect to the activation of apoptotic pathways mediated by caspase enzymes .
- Antioxidant Testing : In another study focusing on antioxidant properties, compounds similar to N-(2,4-dichlorophenyl)-4-hydroxy demonstrated superior scavenging activity against DPPH radicals compared to standard antioxidants .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Hydroxyl Group | Increases hydrogen bonding potential; may enhance interaction with biological targets |
| Piperidine Moiety | Imparts conformational flexibility; important for receptor binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyridopyrimidine core. Key steps include:
- Coupling Reactions : Piperidine substitution at the C2 position via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using DMF as a solvent and K2CO3 as a base .
- Carboxamide Formation : Reaction of the intermediate carboxylic acid with 2,4-dichloroaniline using EDCI/HOBt coupling agents in dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., monoclinic P21/c space group, as in related pyrimidine derivatives) .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra (DMSO-d6) to verify substituent integration and absence of impurities. Key signals include the piperidinyl protons (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 492.0921) .
Q. What stability studies are recommended for this compound under experimental conditions?
- Methodological Answer : Conduct stress testing under:
- pH Variation : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stability : Heat samples to 60°C and analyze by DSC/TGA to identify decomposition temperatures .
- Light Exposure : UV-vis spectroscopy (200–400 nm) to assess photodegradation .
Advanced Research Questions
Q. How can computational models predict the drug-likeness and bioavailability of this compound?
- Methodological Answer :
- Physicochemical Properties : Use software like SwissADME to calculate LogP (lipophilicity), topological polar surface area (TPSA), and solubility. Ideal ranges: LogP <5, TPSA <140 Ų .
- Pharmacokinetics : Simulate CYP450 metabolism and plasma protein binding using ADMET Predictor™. For example, assess potential interactions with CYP3A4 .
- Bioavailability : Apply the Lipinski and Veber rules; prioritize derivatives with >30% oral bioavailability in rodent models .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridopyrimidine derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified piperidinyl groups (e.g., morpholine, pyrrolidine) or halogen substitutions (e.g., Br instead of Cl) .
- Biological Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50 values to identify critical substituents .
- Molecular Docking : Perform AutoDock Vina simulations to map binding interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare IC50 values from replicate experiments. Address outliers via Grubbs’ test .
- Experimental Design : Use Design of Experiments (DoE) to optimize assay conditions (e.g., pH, temperature) and reduce variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply weighted Z-scores to identify consensus trends .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., diazomethane generation) to enhance safety and scalability .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; monitor turnover frequency (TOF) via GC-MS .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
